1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone
Description
1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone is a fascinating synthetic compound. It's commonly used in various fields of chemistry and pharmaceutical research due to its unique structure and properties.
Properties
IUPAC Name |
1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-4-13-16(12(3)22)11(2)19-17(13)14-10-23-15(20-14)9-21-7-5-18-6-8-21/h10,18-19H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYBFBVUSCTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C2=CSC(=N2)CN3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone typically involves the following steps:
Start with the condensation of 2-ethyl-4-methyl-5-thiazolylamine with 1-(chloromethyl)-1H-pyrrole-3-carbaldehyde under controlled conditions.
The intermediate product is then reacted with piperazine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production follows similar synthetic routes but scales up using large reactors and optimized reaction conditions. Continuous flow processes may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming various oxidative derivatives.
Reduction: : It can be reduced under specific conditions to alter functional groups.
Substitution: : The compound is prone to nucleophilic substitution reactions, where different nucleophiles can replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: : Lithium aluminium hydride or sodium borohydride are effective.
Nucleophiles: : Hydroxide ions, alkoxide ions, and amines are commonly used.
Major Products
Depending on the reaction conditions, the products can vary widely. Typical products include various substituted derivatives and oxidative or reductive modifications.
Scientific Research Applications
1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone has applications in:
Chemistry: : Used as a precursor in complex synthetic reactions.
Biology: : Studied for its interactions with biological molecules.
Industry: : Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets, often binding to receptor sites or interacting with enzymes. The exact pathways can vary but typically involve modulation of biological processes at the molecular level.
Comparison with Similar Compounds
Compared to other thiazole derivatives, 1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone stands out due to its unique substitution pattern on the thiazole ring and the presence of a piperazine moiety. Similar compounds include other pyrrole-thiazole derivatives, but they often lack the specific functional groups that give this compound its distinctive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
